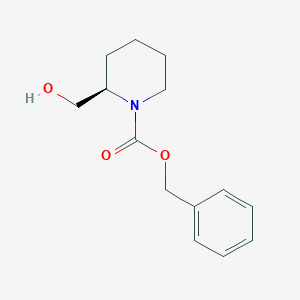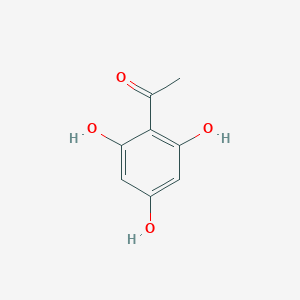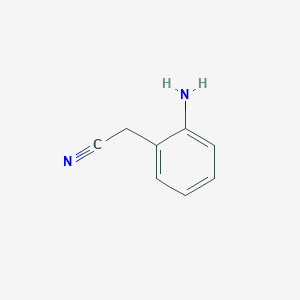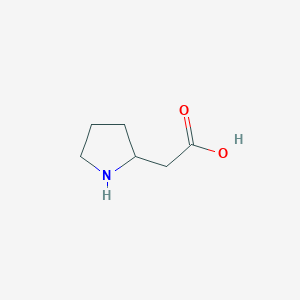
2-Pyrrolidineacetic acid
Vue d'ensemble
Description
2-Pyrrolidineacetic acid, also known as 2-Pyrrolidinylacetic acid, is a compound with the molecular formula C6H11NO2 . It belongs to the class of organic compounds known as pyrrolidines, which are compounds containing a pyrrolidine ring, a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Synthesis Analysis
Pyrrolidine derivatives have been synthesized using various strategies, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings . For instance, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile . Another approach involved the use of fluorosilanes to improve the synthesis of 2-silylated pyrrolidines .Molecular Structure Analysis
The molecular structure of 2-Pyrrolidineacetic acid consists of a five-membered pyrrolidine ring attached to an acetic acid group . The average mass of the molecule is 129.157 Da, and the monoisotopic mass is 129.078979 Da .Physical And Chemical Properties Analysis
2-Pyrrolidineacetic acid has a density of 1.1±0.1 g/cm3, a boiling point of 272.3±13.0 °C at 760 mmHg, and a flash point of 118.5±19.8 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its polar surface area is 49 Å2, and its molar volume is 116.9±3.0 cm3 .Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
2-(Pyrrolidin-2-yl)acetic acid: plays a crucial role in the development of new pharmaceuticals. Its pyrrolidine ring is a common motif in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . This compound is used to synthesize bioactive molecules with target selectivity, including derivatives like pyrrolizines and pyrrolidine-2,5-diones, which have shown promise in treating various human diseases .
Biotechnology Applications
In biotechnology, (+/-)-Homoproline is utilized for its ability to modify physicochemical parameters and improve the ADME/Tox profiles of drug candidates . It serves as a building block for creating structurally diverse molecules, which is essential for generating novel compounds with potential biological activities .
Pharmacological Role
The stereogenicity of the pyrrolidine ring in 2-Pyrrolidineacetic acid allows for the creation of different stereoisomers, which can lead to varied biological profiles of drug candidates . This feature is particularly important in pharmacology, where the spatial orientation of substituents can significantly influence the binding mode to enantioselective proteins .
Chemical Synthesis
2-(Pyrrolidin-2-yl)acetic acid: is employed in chemical synthesis strategies, such as ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings . These methods are instrumental in the design of new pyrrolidine compounds with diverse biological profiles.
Industrial Applications
This compound finds industrial applications as an intermediate in the production of various chemicals. For instance, it is used in the preparation of pyrazolopyridines as PDE4B inhibitors, showcasing its utility in the chemical industry .
Environmental Applications
While specific environmental applications of 2-(Pyrrolidin-2-yl)acetic acid are not extensively documented, its derivatives and related compounds are often assessed for their environmental impact. Safety data sheets for related compounds suggest precautions to avoid environmental contamination, indicating the importance of responsible handling and usage in industrial processes .
Safety And Hazards
Orientations Futures
Pyrrolidine and its derivatives, including 2-Pyrrolidineacetic acid, have been recognized for their significant roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Recent advancements in the exploration of pyrrolidine derivatives have emphasized their significance as fundamental components of the skeletal structure . Furthermore, salivary metabolites, including 2-Pyrrolidineacetic acid, have been associated with future tooth loss, likely reflecting oral dysbiosis .
Propriétés
IUPAC Name |
2-pyrrolidin-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)4-5-2-1-3-7-5/h5,7H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSALMJPJUKESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972301 | |
| Record name | (Pyrrolidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidineacetic acid | |
CAS RN |
56879-46-0 | |
| Record name | Homoproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056879460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Pyrrolidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOPROLINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7315YL6ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



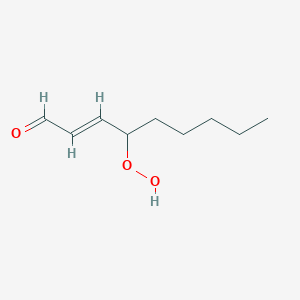
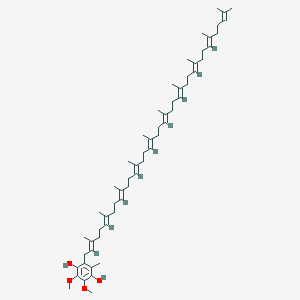
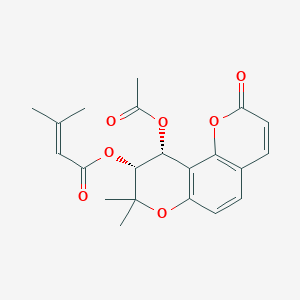
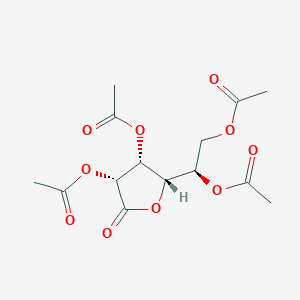

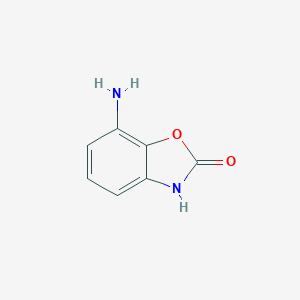

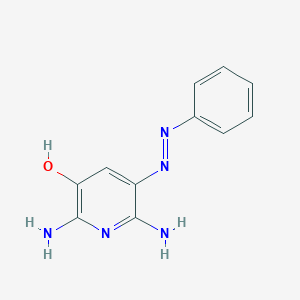
![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate](/img/structure/B23971.png)
